discovery and history of erythromycin
discovery and history of erythromycin
An In-depth Technical Guide to the Discovery and History of Erythromycin
Executive Summary
Erythromycin, a macrolide antibiotic, represents a cornerstone in the history of antimicrobial therapy. First isolated in 1952 from a soil sample originating in the Philippines, its discovery provided a critical alternative for patients with penicillin allergies and expanded the arsenal against Gram-positive pathogens. This document provides a comprehensive technical overview of the discovery, history, and scientific investigation of erythromycin. It details the original isolation protocols, the elucidation of its complex chemical structure, and the molecular basis of its mechanism of action. Furthermore, this guide presents key quantitative data, including its antimicrobial spectrum, pharmacokinetic properties, and production yields. Detailed experimental methodologies and graphical representations of critical pathways are included to serve as a resource for researchers, scientists, and professionals in drug development.
The Discovery of Erythromycin
The journey of erythromycin began in 1949 with Dr. Abelardo B. Aguilar, a Filipino physician and scientist working for Eli Lilly and Company.[1][2] Dr. Aguilar was investigating soil samples from his home province of Iloilo, Philippines, from which he isolated a strain of bacteria.[1][3] Observing its potent antibacterial properties, he sent the samples to his employer's research laboratories in the United States.[4][5]
A research team at Eli Lilly, led by J. M. McGuire, successfully isolated the active compound from the metabolic products of the bacterium, which was identified as a strain of Streptomyces erythreus (later reclassified as Saccharopolyspora erythraea).[4][5] The new antibiotic was named erythromycin. Eli Lilly filed for patent protection, which was granted in 1953 (U.S. Patent 2,653,899), and launched the drug commercially in 1952 under the brand name Ilosone, a tribute to the Philippine region of its origin.[4][5] Despite his pivotal role, Dr. Aguilar received no royalties or extraordinary compensation for his discovery.[1][2][3]
Experimental Protocols
Original Isolation and Purification Protocol
The methodology for isolating erythromycin was detailed in the 1953 patent granted to Bunch and McGuire. The protocol involves fermentation of S. erythraea, followed by a multi-step extraction and purification process.[6]
1. Fermentation:
-
Microorganism: A pure culture of Saccharopolyspora erythraea.
-
Culture Medium: A sterile aqueous nutrient medium. Preferred carbon sources include starch and glucose. Preferred nitrogen sources include corn steep liquor, soybean meal, or distillers' solubles.[6]
-
Conditions: The culture is grown under submerged aerobic conditions for a period sufficient to produce the antibiotic (typically several days).
2. Initial Extraction:
-
Filtration: The culture broth is filtered using a filter press with a filter aid (e.g., 3% Hyflo Super-Cel) to remove the mycelia and other solid impurities.[6]
-
Solvent Extraction: The pH of the filtrate is adjusted to be alkaline (pH 9.0-10.0, preferably pH 9.5). The alkaline broth is then extracted with a water-immiscible organic solvent, such as amyl acetate or ethyl acetate.[6] The erythromycin base dissolves into the organic phase.
3. Purification and Crystallization:
-
Back Extraction: The erythromycin is extracted from the amyl acetate phase into an acidic aqueous solution (pH adjusted to below 6.5, preferably ~pH 5.0).[6]
-
Concentration: The acidic aqueous extract is concentrated under vacuum to the point of incipient precipitation.
-
Crystallization: The concentrated solution is made alkaline again (to ~pH 9.5), causing the erythromycin base to precipitate out of the solution as a solid.
-
Final Steps: The solid erythromycin is collected, washed, and can be further purified by recrystallization from a suitable solvent like aqueous acetone to yield crystalline erythromycin base.[6]
Protocol for Determining Ribosome Binding Affinity
The mechanism of action of erythromycin was elucidated by studying its interaction with bacterial ribosomes. A common method is the radiolabeled ligand filter binding assay.[7][8]
-
Objective: To quantify the binding affinity (dissociation constant, KD) of erythromycin to 70S ribosomes.
-
Materials:
-
Purified bacterial 70S ribosomes (e.g., from E. coli).
-
Radiolabeled erythromycin (e.g., [14C] or [3H]erythromycin).
-
Unlabeled erythromycin.
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2).
-
Filter apparatus with glass fiber filters (e.g., GF/B).
-
Scintillation counter and fluid.
-
-
Procedure:
-
Reaction Setup: Prepare a series of reaction tubes. For saturation binding, vary the concentration of radiolabeled erythromycin (e.g., 2 nM to 200 nM) with a fixed concentration of ribosomes (e.g., 3 nM).[7][8] For competition binding, use a fixed concentration of radiolabeled erythromycin and varying concentrations of unlabeled erythromycin.
-
Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[7]
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter. The ribosomes and any bound ligand will be retained by the filter, while the unbound ligand will pass through.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound ligand versus the concentration of free ligand. Analyze the data using non-linear regression (e.g., one-site binding model) to calculate the KD.
-
Protocol for Detection of Resistance Genes by PCR
The primary mechanisms of erythromycin resistance can be identified by detecting the presence of specific genes (erm and mef) using Polymerase Chain Reaction (PCR).[9][10]
-
Objective: To detect erm(A), erm(B), erm(C), and mef(A) genes in bacterial isolates (e.g., Streptococcus spp.).
-
Materials:
-
Bacterial DNA template, extracted from a pure culture.
-
Gene-specific primers for each target gene.
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer).
-
Thermocycler.
-
Agarose gel electrophoresis equipment.
-
-
Procedure:
-
DNA Extraction: Isolate genomic DNA from the bacterial strain of interest using a standard commercial kit or protocol.
-
PCR Reaction: Set up a multiplex PCR reaction in a total volume of 25-50 µL. Combine the DNA template, forward and reverse primers for each target gene, and the PCR master mix. Include positive and negative controls.
-
Thermocycling: Perform PCR using a thermocycler with conditions optimized for the primers. A typical program would be:
-
Initial Denaturation: 94°C for 5 minutes.
-
30-35 Cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (temperature is primer-dependent).
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 7 minutes.
-
-
Gel Electrophoresis: Analyze the PCR products by running them on a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Visualize the DNA bands under UV light. The presence of a band of the expected size for a specific gene indicates that the isolate carries that resistance determinant.[9]
-
Structure and Mechanism of Action
Erythromycin is a macrolide, characterized by a large macrocyclic lactone ring to which deoxy sugars are attached. The core of Erythromycin A is a 14-membered lactone ring. Attached to this ring are two sugars: L-cladinose and D-desosamine.[11]
The antibiotic functions by inhibiting protein synthesis in susceptible bacteria. It binds reversibly to a specific site on the 50S subunit of the bacterial ribosome.[12] This binding site is located at the entrance of the nascent polypeptide exit tunnel (NPET). By physically obstructing the tunnel, erythromycin prevents the elongation of the growing polypeptide chain beyond a few amino acids, effectively halting protein synthesis.[13] Specifically, it interferes with the translocation step, where the ribosome moves along the mRNA.[12] This action is primarily bacteriostatic, meaning it stops bacteria from multiplying, but can be bactericidal at higher concentrations.[14]
Quantitative Data
Physicochemical and Pharmacokinetic Properties
Erythromycin's utility is defined by its chemical characteristics and its behavior in the body. It is easily inactivated by gastric acid, necessitating enteric-coated or ester formulations for oral administration.[14]
Table 1: Physicochemical & Pharmacokinetic Parameters of Erythromycin
| Parameter | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₃₇H₆₇NO₁₃ | [11] |
| Molar Mass | 733.93 g/mol | [11] |
| Bioavailability (Oral) | 30% - 65% (ester dependent) | [12] |
| Plasma Protein Binding | ~90% | [12] |
| Metabolism | Hepatic (CYP3A4 demethylation) | [14] |
| Elimination Half-life | 1.5 - 2.0 hours | [14] |
| Time to Peak (tmax) | ~1.7 hours (stinoprate) | [15] |
| Excretion | Primarily Bile |[12][14] |
Antimicrobial Spectrum
Erythromycin is effective primarily against Gram-positive bacteria and some atypical pathogens. Its spectrum is similar to, but slightly wider than, that of penicillin.[4]
Table 2: Minimum Inhibitory Concentrations (MIC) for Selected Pathogens
| Organism | MIC Range (µg/mL) | Note | Reference(s) |
|---|---|---|---|
| Streptococcus pyogenes | <0.03 - >64 | Resistance is common | [9] |
| Streptococcus pneumoniae | 0.03 - 0.125 | For susceptible strains | [16] |
| Staphylococcus aureus | <0.5 - >128 | Resistance is widespread | [10] |
| Bordetella pertussis | 0.06 - 0.125 | Generally susceptible | [16] |
| Rhodococcus equi | ~0.5 - 3.0 | Increasing MICs observed | [17] |
| Acinetobacter baumannii | 16 - 32 | Generally resistant | [18] |
| Anaerobic Bacteria | 0.04 - >20 | Varies by species |[19] |
Production Yields
Significant research has focused on optimizing erythromycin production by S. erythraea through media optimization and strain improvement.
Table 3: Erythromycin Production Yields in Various Studies
| Strain / Condition | Yield | Key Optimization Factor | Reference(s) |
|---|---|---|---|
| S. erythraea MTCC 1103 (Wild Type) | 411 mg/L | Glucose-based medium | [20] |
| S. erythraea MTCC 1103 | 512 mg/L | Bagasse-based medium | [20][21] |
| S. erythraea NCIMB 12462 | 6531 µ g/flask | Solid-state, Beet Sugar Residue + Olive Mill | [22] |
| S. erythraea E3 | 907.1 mg/L | Vitamin supplementation in 5L bioreactor | [23] |
| Industrial Process | ~231.8 mg/L | Beet Molasse + Corn Steep Liquor |[24] |
Biosynthesis and Resistance Mechanisms
Biosynthesis Pathway
Erythromycin A is a polyketide, synthesized by a large, modular enzyme complex known as a Type I Polyketide Synthase (PKS). In S. erythraea, this complex is called 6-deoxyerythronolide B synthase (DEBS).[25] The biosynthetic genes are located in a single cluster.[26]
The process begins with a propionyl-CoA starter unit, followed by six chain elongation steps using methylmalonyl-CoA extender units. The DEBS complex guides the stereochemistry of the growing polyketide chain. The initial product, 6-deoxyerythronolide B (6-dEB), is released from the enzyme and then undergoes several post-PKS modifications:
-
Hydroxylation: An enzyme (EryF) hydroxylates the macrolactone ring at the C-6 position to form erythronolide B (EB).[27]
-
Glycosylation: The sugar L-mycarose is attached at C-3.
-
Second Hydroxylation: Another enzyme (EryK) hydroxylates the ring at C-12.[25]
-
Second Glycosylation: The sugar D-desosamine is attached at C-5.
-
Methylation: A final methylation of the L-mycarose sugar yields the final product, Erythromycin A.[27]
Mechanisms of Bacterial Resistance
The widespread use of erythromycin has led to the emergence of significant bacterial resistance. The two predominant mechanisms are target site modification and active efflux.[9][10]
-
Target Site Modification: This is the most common mechanism and confers broad resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. It is mediated by methylase enzymes encoded by erm (erythromycin ribosome methylation) genes, such as erm(A), erm(B), and erm(C).[10] These enzymes add one or two methyl groups to an adenine residue (A2058) in the 23S rRNA component of the 50S ribosomal subunit. This modification reduces the binding affinity of erythromycin to its target site, rendering the drug ineffective.[28]
-
Active Efflux: This mechanism involves pumping the antibiotic out of the bacterial cell before it can reach its ribosomal target. This is mediated by specific efflux pump proteins encoded by genes such as mef (macrolide efflux) or msr (macrolide-streptogramin resistance).[9][10] This mechanism typically confers resistance only to 14- and 15-membered macrolides and results in lower levels of resistance compared to target modification.
References
- 1. The Ilonggo doctor who discovered erythromycin—and got shafted for it - FlipScience - Top Philippine science news and features for the inquisitive Filipino. [flipscience.ph]
- 2. filipiknow.net [filipiknow.net]
- 3. Abelardo Aguilar - Wikipedia [en.wikipedia.org]
- 4. filipinoachievers.wordpress.com [filipinoachievers.wordpress.com]
- 5. FILIPINO DISCOVERIES, INVENTIONS, INNOVATIONS and PRODUCTS: Erythromycin - a Filipino discovery [filipinoinventionsanddiscoveries.blogspot.com]
- 6. US2653899A - Erythromycin, its salts, and method of preparation - Google Patents [patents.google.com]
- 7. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Erythromycin [bionity.com]
- 12. Erythromycin - Wikipedia [en.wikipedia.org]
- 13. The molecular mechanism of peptide-mediated erythromycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. [Pharmacokinetics of erythromycin stinoprate capsule] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cejph.szu.cz [cejph.szu.cz]
- 17. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Erythromycin and anaerobes: in vitro aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. Transcriptomics-guided optimization of vitamins to enhance erythromycin yield in saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rjpbcs.com [rjpbcs.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
